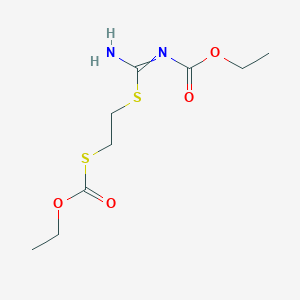
ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate is a complex organic compound that features multiple functional groups, including ester, thioether, and carbamimidoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-mercaptoacetate with N’-ethoxycarbonylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized solvents can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate exerts its effects involves interactions with specific molecular targets. The compound can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of enzyme activity or interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with different reactivity and applications.
Methyl butyrate: Another ester with distinct properties and uses.
Ethyl benzoate: An aromatic ester with unique characteristics.
Uniqueness
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler esters. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C9H16N2O4S2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate |
InChI |
InChI=1S/C9H16N2O4S2/c1-3-14-8(12)11-7(10)16-5-6-17-9(13)15-4-2/h3-6H2,1-2H3,(H2,10,11,12) |
Clave InChI |
YJVGCAPYQFPLQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N=C(N)SCCSC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















